molecular formula C9H18O B13639004 1,2,5-Trimethylcyclohexan-1-ol CAS No. 88138-86-7

1,2,5-Trimethylcyclohexan-1-ol

Cat. No.: B13639004
CAS No.: 88138-86-7
M. Wt: 142.24 g/mol
InChI Key: FCZWEWBNRGMFBE-UHFFFAOYSA-N
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Description

1,2,5-Trimethylcyclohexan-1-ol is an organic compound with the molecular formula C9H18O It is a cyclohexanol derivative, characterized by the presence of three methyl groups at positions 1, 2, and 5 on the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,5-Trimethylcyclohexan-1-ol can be synthesized through several methods. One common approach involves the hydrogenation of isophorone, a process that reduces the double bonds in isophorone to yield the desired cyclohexanol derivative . The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is conducted under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods

In industrial settings, the production of this compound often involves catalytic hydrogenation processes. These processes are optimized for large-scale production, ensuring high yields and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2,5-Trimethylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Hydrocarbons.

    Substitution: Alkyl halides or other substituted cyclohexane derivatives.

Scientific Research Applications

1,2,5-Trimethylcyclohexan-1-ol has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,2,5-Trimethylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s hydrophobic cyclohexane ring can interact with lipid membranes, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Similar Compounds

    3,3,5-Trimethylcyclohexanol: This compound is similar in structure but has the methyl groups at different positions.

    1,2,4-Trimethylcyclohexane: Another similar compound with methyl groups at positions 1, 2, and 4.

Uniqueness

1,2,5-Trimethylcyclohexan-1-ol is unique due to its specific arrangement of methyl groups, which imparts distinct chemical and physical properties. This unique structure makes it valuable in specific synthetic and industrial applications where other similar compounds may not be suitable.

Properties

CAS No.

88138-86-7

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

1,2,5-trimethylcyclohexan-1-ol

InChI

InChI=1S/C9H18O/c1-7-4-5-8(2)9(3,10)6-7/h7-8,10H,4-6H2,1-3H3

InChI Key

FCZWEWBNRGMFBE-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)(C)O)C

Origin of Product

United States

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